3-(Pyridin-3-yl)phenol CAS 93851-31-1 properties
3-(Pyridin-3-yl)phenol CAS 93851-31-1 properties
Technical Whitepaper: 3-(Pyridin-3-yl)phenol CAS 93851-31-1 [1]
A Versatile Scaffold in Medicinal Chemistry and Materials Science [1]
Part 1: Executive Summary
3-(Pyridin-3-yl)phenol (CAS 93851-31-1) represents a privileged biaryl scaffold characterized by the direct coupling of a phenol and a pyridine ring at their respective meta positions.[1] This structural motif serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, antibacterial agents, and receptor modulators.[2]
The compound’s utility stems from its amphoteric nature—possessing both a weak acid (phenol, pKa ~9.[2]4) and a weak base (pyridine, pKa ~5.3)—which allows for tunable solubility and diverse non-covalent interactions (hydrogen bond donor/acceptor) within protein active sites. This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic protocols, and applications in drug discovery.[2]
Part 2: Chemical Identity & Physicochemical Profile
Understanding the fundamental properties of 3-(Pyridin-3-yl)phenol is prerequisite for its effective utilization in synthetic workflows and formulation.[1][2]
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 3-(Pyridin-3-yl)phenol | Also: 3-(3-Pyridyl)phenol |
| CAS Number | 93851-31-1 | |
| Molecular Formula | C₁₁H₉NO | |
| Molecular Weight | 171.19 g/mol | |
| Physical State | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 198–202 °C (Typical) | High MP due to intermolecular H-bonding |
| Boiling Point | ~350 °C (Predicted) | at 760 mmHg |
| pKa (Acidic) | 9.43 ± 0.10 | Phenolic –OH |
| pKa (Basic) | ~5.3 | Pyridine Nitrogen |
| LogP | 2.3 ± 0.2 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, Ethanol | Poor in water (neutral pH) |
Structural Insight: The meta-meta linkage prevents the coplanarity often seen in para-substituted biaryls, inducing a twisted conformation that can improve solubility and selectivity in enzyme binding pockets compared to planar analogs.[1][2]
Part 3: Synthetic Routes & Optimization
The most robust method for synthesizing 3-(Pyridin-3-yl)phenol is the Suzuki-Miyaura Cross-Coupling reaction .[1][2] This palladium-catalyzed pathway offers high chemoselectivity and tolerance for the acidic phenol proton, provided appropriate base equivalents are used.[1][2]
Protocol: Optimized Suzuki-Miyaura Coupling
Reaction Scheme:
3-Hydroxyphenylboronic acid + 3-Bromopyridine
Reagents:
-
Substrate A: 3-Bromopyridine (1.0 equiv)[1]
-
Substrate B: 3-Hydroxyphenylboronic acid (1.1 equiv)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.[2]
-
Solvent Degassing: In a separate vessel, degas the 1,4-Dioxane/Water mixture by sparging with Argon for 30 minutes. Critical Step: Failure to degas effectively will oxidize the Pd(0) catalyst, turning the solution black and halting the catalytic cycle.[1]
-
Loading: Charge the reaction flask with 3-Bromopyridine, 3-Hydroxyphenylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure, then immediately add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to mild reflux (90–100 °C) under an inert atmosphere. Monitor via TLC (eluent: 5% MeOH in DCM) or LC-MS.[1][2] Reaction typically completes in 4–12 hours.[2]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
Workflow Visualization
Figure 1: Step-by-step workflow for the Suzuki-Miyaura synthesis of 3-(Pyridin-3-yl)phenol.
Part 4: Applications in Drug Discovery
The 3-(Pyridin-3-yl)phenol scaffold is a "privileged structure" in medicinal chemistry, often used to mimic the adenosine ring in kinase inhibitors or to provide key interactions in GPCR ligands.[1]
Pharmacophore Analysis:
-
H-Bond Donor (Phenol -OH): Capable of interacting with backbone carbonyls or side-chain residues (e.g., Asp, Glu) in the binding pocket.[1]
-
H-Bond Acceptor (Pyridine N): The pyridine nitrogen has a lone pair available for interaction with H-bond donors (e.g., backbone amides, Ser, Thr).[1][2]
-
Pi-Stacking: The biaryl system allows for
- T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp).[1][2]
Case Study: Antibacterial Oxazolidinones Research indicates that derivatives of 3-(pyridin-3-yl)phenol, specifically when coupled with oxazolidinone rings, exhibit potent antibacterial activity against Gram-positive bacteria, comparable to Linezolid.[1][4] The pyridine ring improves aqueous solubility, while the phenol moiety serves as a vector for further functionalization to optimize pharmacokinetic (PK) profiles [1].[2]
Signaling & Interaction Diagram
Figure 2: Pharmacophore mapping of 3-(Pyridin-3-yl)phenol interactions within a theoretical protein binding pocket.[1]
Part 5: Handling, Stability & Safety (GHS)[1]
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (H302)
-
Serious Eye Damage/Irritation: Category 2A (H319)[6]
-
STOT-SE (Respiratory): Category 3 (H335)[1]
Storage & Stability:
-
Hygroscopy: The phenolic hydroxyl group makes the compound slightly hygroscopic.[2] Store in a tightly sealed container.
-
Oxidation: While relatively stable, phenols can oxidize over time to quinones if exposed to light and air.[2] Store in amber vials under inert gas (Argon) at 2–8 °C for long-term retention.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).[2]
Emergency Protocol:
-
Eye Contact: Rinse cautiously with water for several minutes.[2][8] Remove contact lenses if present.[2][8]
-
Skin Contact: Wash with plenty of soap and water.[2][8] The amphoteric nature means simple water rinsing may not be sufficient; mild soap aids removal.[2]
Part 6: References
-
Zhang, X., et al. (2022).[2] "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents." Frontiers in Pharmacology.
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 13417094, 3-(Pyridin-3-yl)phenol."[1][2] PubChem.
-
ChemicalBook. (2025).[2] "3-(Pyridin-2-yl)phenol Properties and Suppliers." (Note: Used for general physicochemical property validation of the pyridyl-phenol class).[1][2]
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for the described synthetic protocol).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(PYRIDIN-2-YL)PHENOL | 98061-22-4 [chemicalbook.com]
- 6. 3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
